molecular formula C17H19ClN2O4 B2666532 6-[1-(2-Chloroacetyl)piperidine-4-carbonyl]-2-methyl-4H-1,4-benzoxazin-3-one CAS No. 2411277-38-6

6-[1-(2-Chloroacetyl)piperidine-4-carbonyl]-2-methyl-4H-1,4-benzoxazin-3-one

Cat. No. B2666532
CAS RN: 2411277-38-6
M. Wt: 350.8
InChI Key: HPLRKNNQUSYEAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps, including ring construction and functionalization. Researchers have employed various strategies, such as cyclization from acyclic precursors or functionalization of preformed pyrrolidine rings (e.g., proline derivatives) . Detailed synthetic pathways would require further investigation of relevant literature.


Molecular Structure Analysis

  • Pseudorotation : The non-planarity of the pyrrolidine ring contributes to increased three-dimensional coverage .

properties

IUPAC Name

6-[1-(2-chloroacetyl)piperidine-4-carbonyl]-2-methyl-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4/c1-10-17(23)19-13-8-12(2-3-14(13)24-10)16(22)11-4-6-20(7-5-11)15(21)9-18/h2-3,8,10-11H,4-7,9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLRKNNQUSYEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C3CCN(CC3)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[1-(2-Chloroacetyl)piperidine-4-carbonyl]-2-methyl-4H-1,4-benzoxazin-3-one

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